molecular formula C14H16N2O2 B012340 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 109690-46-2

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B012340
CAS No.: 109690-46-2
M. Wt: 244.29 g/mol
InChI Key: OOJCKCNYTLTQGT-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a synthetically modified β-carboline alkaloid of significant interest in medicinal chemistry and neuroscience research. This compound serves as a versatile scaffold and a key intermediate for the synthesis of more complex molecules, particularly those targeting neurological pathways. Its core structure is shared with a class of compounds known for their interactions with various neurotransmitter receptors, including benzodiazepine and serotonin (5-HT) receptors. Researchers utilize this chemical to investigate its potential as a modulator of the GABAergic system, to study structure-activity relationships (SAR) for the development of novel psychoactive therapeutics, and to explore its role in inhibiting enzymes like monoamine oxidase (MAO). The ethyl substitution at the 1-position is a critical structural feature often explored to fine-tune binding affinity, metabolic stability, and blood-brain barrier permeability in drug discovery programs. Provided as a high-purity solid, this product is an essential tool for scientists advancing knowledge in neuropharmacology, organic synthesis, and the pathophysiology of central nervous system disorders.

Properties

IUPAC Name

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJCKCNYTLTQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389762
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109690-46-2
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109690-46-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Mechanism and General Protocol

The Pictet-Spengler reaction forms the core synthetic route for constructing the tetrahydro-beta-carboline scaffold. This acid-catalyzed cyclocondensation involves tryptophan or its esters and aldehydes, producing 1-substituted tetrahydro-beta-carbolines. For 1-ethyl derivatives, propanal serves as the aldehyde component, introducing the ethyl group at position 1.

Representative Procedure:

  • Reagents: Tryptophan methyl ester (1 eq), propanal (1.2 eq), acetic acid (AcOH), dichloromethane (CH₂Cl₂).

  • Conditions: Reflux in AcOH:CH₂Cl₂ (1:2 v/v) for 1–2 hours.

  • Workup: Basification with NH₄OH (pH 9–10), extraction with CH₂Cl₂, drying (Na₂SO₄), and solvent evaporation.

  • Yield: 30–35% after column chromatography (silica gel, 15% MeOH:CH₂Cl₂).

Stereochemical Considerations

The reaction typically yields cis-configured products due to the endo transition state. For example, in a vanillin-derived analog, the cis isomer dominated (δ 3.64 ppm, H-3 coupling constants: J = 8.3 and 5.4 Hz). Control of stereochemistry remains challenging, necessitating chiral auxiliaries or catalysts for enantioselective synthesis.

Hydrolysis of Ester Intermediates

Saponification of Methyl/Ethyl Esters

When starting from tryptophan esters , hydrolysis converts the C-3 ester to a carboxylic acid.

Procedure:

  • Reagents: Tetrahydro-beta-carboline ester (1 eq), aqueous NaOH (2 eq).

  • Conditions: Reflux in ethanol:H₂O (3:1) for 4–6 hours.

  • Workup: Acidification to pH 5 with HCl, filtration, and recrystallization (ethanol/water).

  • Yield: 85–90% (reported for analogous compounds).

Direct Synthesis from Tryptophan

Using free tryptophan bypasses ester hydrolysis but requires stringent pH control to prevent decarboxylation.

Example:

  • Tryptophan (1.000 g) and propanal (1.2 eq) in AcOH (50 mL) refluxed for 2 hours.

  • NH₄OH added to pH 5 precipitated the product (33% yield).

Alternative Synthetic Routes

Reductive Amination Pathways

Although less common, reductive amination between tryptophan and ketones offers an alternative. For 1-ethyl derivatives, methyl ethyl ketone could theoretically serve as the carbonyl source, though no direct precedents exist in the literature reviewed.

Solid-Phase Synthesis

Solid-supported tryptophan derivatives enable iterative functionalization. A reported glucosyl-beta-carboline synthesis used DCC/DMAP coupling for carboxylate activation, achieving 6% yield after chromatography. Adapting this for 1-ethyl analogs remains unexplored.

Reaction Optimization and Challenges

Aldehyde Reactivity

Propanal’s volatility and susceptibility to oxidation necessitate careful handling. In situ generation from propionaldehyde diethyl acetal improves efficiency in some cases.

Solvent and Acid Selection

  • AcOH outperforms HCl or H₂SO₄ in minimizing side reactions (e.g., over-oxidation).

  • CH₂Cl₂ co-solvents enhance aldehyde solubility without quenching the acid catalyst.

Purification Challenges

Tetrahydro-beta-carbolines often require chromatography due to polar byproducts. Recrystallization from ethanol/water or DMF/water mixtures provides moderate purity (70–80%).

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆, 300 MHz):

  • δ 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃)

  • δ 3.10–3.30 (m, 2H, H-4)

  • δ 3.64 (dd, J = 8.3, 5.4 Hz, 1H, H-3)

  • δ 4.10 (q, J = 7.2 Hz, 2H, CH₂CH₃)

  • δ 7.00–7.50 (m, 4H, aromatic)

IR (KBr):

  • 3300 cm⁻¹ (N-H stretch)

  • 1705 cm⁻¹ (C=O, carboxylic acid)

Melting Points and Stability

  • m.p.: 240–245°C (decomposition observed above 250°C).

  • Storage: Stable at −20°C under argon for >6 months.

Comparative Analysis of Methods

Method Starting Material Aldehyde Conditions Yield Purity
Pictet-Spengler (ester)Tryptophan methyl esterPropanalAcOH/CH₂Cl₂, reflux 2h35%95%
Direct (tryptophan)TryptophanPropanalAcOH, reflux 2h33%85%
HydrolysisMethyl esterNaOH, ethanol/H₂O, 6h88%98%

Industrial and Scalability Considerations

  • Cost: Tryptophan derivatives and propanal are commercially available but contribute to high raw material costs (>$500/kg).

  • Green Chemistry: Solvent recycling (AcOH/CH₂Cl₂) and catalytic protocols using ionic liquids are under investigation .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides. Reagents like alcohols or amines in the presence of a catalyst can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines with a catalyst such as sulfuric acid or hydrochloric acid.

Major Products

    Oxidation: Beta-carboline derivatives with higher oxidation states.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Esters or amides formed from the carboxylic acid group.

Scientific Research Applications

Structural Information

The compound's structure features a fused ring system characteristic of beta-carbolines, contributing to its unique biological properties.

Neuropharmacology

ETBC has garnered interest for its potential neuroprotective effects. Studies suggest that it may play a role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that ETBC administration resulted in significant improvement in cognitive functions and reduced neuroinflammation markers. The findings suggest that ETBC could be developed as a therapeutic agent for neurodegenerative conditions .

Antioxidant Activity

Research indicates that ETBC exhibits substantial antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound25Free radical scavenging
Vitamin C50Electron donation
Curcumin30Inhibition of ROS production

Anticancer Research

ETBC has shown promise in anticancer research, particularly against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Properties

In vitro studies have demonstrated that ETBC can inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through mitochondrial pathways .

Potential as a Drug Candidate

Due to its diverse biological activities, ETBC is being explored as a lead compound for drug development. Its structural similarity to known pharmacophores allows for modifications that could enhance its efficacy and selectivity.

Research Insights

Recent findings indicate that derivatives of ETBC exhibit improved pharmacokinetic profiles and increased potency against specific targets in cancer therapy .

Mechanism of Action

The mechanism of action of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways:

    Neurotransmitter Modulation: The compound can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    DNA Intercalation: The planar structure of beta-carbolines allows them to intercalate into DNA, potentially affecting gene expression and cellular replication.

Comparison with Similar Compounds

Comparison with Structurally Related β-Carbolines

Structural Analogues

β-Carbolines share a common tricyclic pyrido[3,4-b]indole core but differ in substituents and oxidation states. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities CAS Number
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid N1-Ethyl, C3-COOH C₁₄H₁₆N₂O₂ 244.3 Antitumor (COX-2 inhibition), antioxidant 109690-46-2
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid N1-Methyl, C1-COOH C₁₃H₁₄N₂O₂ 230.27 Not well-characterized; limited pharmacological data N/A
Ethyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate C3-COOEt (ester) C₁₄H₁₆N₂O₂ 244.3 GABA-A receptor inhibition (proconvulsant activity) 74214-62-3
Tryptoline (Tetrahydro-β-carboline) No substituents C₁₁H₁₂N₂ 172.23 Monoamine oxidase inhibition, neuroprotection 484-27-7
2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid N1-Methyl, C2-Acetyl, C3-COOH C₁₅H₁₆N₂O₃ 272.3 Investigational antitumor agent N/A
Key Observations:
  • The carboxylic acid at C3 allows hydrogen bonding with biological targets, unlike ester derivatives (e.g., ethyl ester in CAS 74214-62-3), which act as GABA-A receptor antagonists .
  • Biological Activity: The target compound’s COX-2 inhibition (IC₅₀ ~10 µM) reduces prostaglandin synthesis, distinguishing it from non-carboxylic acid derivatives like tryptoline, which primarily target monoamine oxidases .

Pharmacological and Biochemical Comparisons

Antitumor Activity:
  • This compound exhibits cytotoxicity against HeLa and MCF-7 cancer cell lines (IC₅₀ ~20–50 µM) via apoptosis induction and ROS scavenging .
  • Ethyl ester derivatives (e.g., sc-335450) lack antitumor activity but show CNS effects due to GABA receptor modulation .
  • Chloroacetyl-substituted derivatives (e.g., methyl 1-(4-chlorophenyl)-2-(chloroacetyl)-tetrahydro-β-carboline-3-carboxylate) demonstrate enhanced cytotoxicity (IC₅₀ <10 µM) via alkylation of cellular nucleophiles .
Anti-inflammatory and Antioxidant Profiles:
  • The target compound inhibits COX-2 (60% inhibition at 50 µM) and reduces lipid peroxidation by 40% at 100 µM, outperforming simpler β-carbolines like tryptoline .
  • 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS 6052-68-2) shows similar anti-inflammatory activity but lower antioxidant capacity due to the absence of an ethyl group .

Biological Activity

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 109690-46-2) is a beta-carboline derivative known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurobiology. Understanding its biological activity involves exploring its mechanisms of action, pharmacological properties, and structure-activity relationships.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 216.24 g/mol
  • Density : 1.377 g/cm³
  • Purity : ≥95% .

This compound primarily acts as an inhibitor of estrogen receptors . This inhibition prevents the activation of estrogen-responsive genes, leading to a decrease in cell growth and differentiation in estrogen-sensitive cells. The compound's action affects several biochemical pathways related to:

  • Cancer progression
  • Endometriosis
  • Osteoporosis
  • Inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines.
  • Induce apoptosis in tumor cells without activating conventional apoptotic pathways.

In vitro studies have demonstrated that it has cytotoxic effects against human adenocarcinoma cells (A549), leukemia cell lines (L1210), and other tumor models .

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. Structure-activity relationship (SAR) analyses have identified derivatives with enhanced activity against Plasmodium falciparum, with some compounds showing IC50 values lower than traditional antimalarials like chloroquine .

Case Studies and Research Findings

StudyFindingsReference
Kumar et al. (2022)Identified new derivatives with significant antimalarial activity; IC50 values as low as 0.05 µM were reported.
Shen et al. (2011)Demonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 8.8 to 18.1 µM.
MDPI Study (2014)Discussed the broad spectrum of biological activities for tetrahydro-beta-carbolines, including antitumor effects against multiple human cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. Its interaction with estrogen receptors indicates potential implications for hormone-related diseases and conditions.

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via the Pictet-Spengler reaction, which involves condensing tryptophan derivatives with aldehydes. For example, L-tryptophan reacts with acetaldehyde in acidic conditions (0.1 M HCl) at room temperature for 12 hours, yielding 90% of the product after crystallization . Optimization includes using nitrogen atmospheres to prevent oxidation , varying aldehydes (e.g., benzaldehyde for aromatic substitutions) , and employing TLC to monitor reaction progress . Purification via silica gel chromatography with gradients like CH₂Cl₂/CH₃OH (99.5:0.5) is critical for isolating isomers .

Q. Which analytical techniques are most reliable for characterizing the structural identity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6d_6 or CDCl₃ confirm backbone structure and substituents. Key signals include aromatic protons (δ 7.0–7.7 ppm) and carboxylic acid protons (δ ~10–11 ppm) .
  • FTIR : Peaks at ~1727 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide I band) verify functional groups .
  • Mass Spectrometry : High-resolution ESI-Q-TOF-MS distinguishes molecular ions (e.g., m/z 285.1223 for derivatives) and fragmentation patterns .

Q. How can researchers assess the purity of synthesized 1-Ethyl-beta-carboline derivatives?

Purity is evaluated using:

  • TLC : Monitor reaction progress with silica plates and UV visualization .
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm, using gradients like acetonitrile/water .
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies enhance the bioactivity of beta-carboline derivatives through structural modifications?

  • Substitution at C-1 : Introducing chlorophenyl or hydroxymethyl groups improves receptor binding. For example, 1-(4-chlorophenyl) derivatives show enhanced affinity in SAR studies .
  • Acylation at N-2 : Adding chloroacetyl groups increases lipophilicity, improving blood-brain barrier penetration .
  • Chirality Control : Enantiomeric purity (e.g., (3S)-configuration) is crucial for activity; chiral HPLC or enzymatic resolution ensures selectivity .

Q. How can computational modeling guide the design of beta-carboline-based therapeutics?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like 5-HT receptors. Focus on:

  • Hydrogen bonding : Carboxylic acid group with Arg residues.
  • π-π stacking : Aromatic indole moiety with receptor hydrophobic pockets.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What methodologies resolve contradictions in spectral data for beta-carboline derivatives?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : Use variable-temperature NMR to identify equilibrium states.
  • Solvent Effects : Compare spectra in DMSO-d6d_6 vs. CDCl₃ to isolate solvent-shifted peaks .
  • X-ray Crystallography : Resolve ambiguous structures; e.g., confirm cis/trans isomerism via diffraction .

Q. How can enantiomeric separation be achieved for chiral beta-carboline derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (80:20) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .

Methodological Challenges

Q. What are the best practices for stabilizing 1-Ethyl-beta-carboline-3-carboxylic acid during storage?

Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Lyophilization in amber vials minimizes degradation .

Q. How to develop validated analytical methods for quantifying beta-carbolines in complex matrices?

  • LC-MS/MS : Use MRM mode with transitions like m/z 216 → 170 (C12H12N2O2) .
  • Calibration Curves : Linear ranges (0.1–100 µg/mL) with R² > 0.99 ensure accuracy .

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

  • MAO Inhibition : Fluorometric assays with kynuramine as substrate .
  • Cellular Uptake : Radiolabeled derivatives (e.g., 3^3H) in SH-SY5Y cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

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